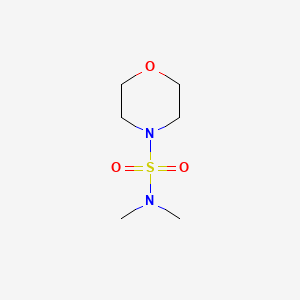

N,N-二甲基吗啉-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of n,n-Dimethylmorpholine-4-sulfonamide would involve methods similar to those used for other sulfonamides. N-Heteroaryl sulfonamides, significant in pharmaceuticals, are synthesized through direct C–N bond formation via N-heteroarylation, offering a genotoxicity-free alternative to traditional methods (Ghosh et al., 2023).

Molecular Structure Analysis

The molecular structure of n,n-Dimethylmorpholine-4-sulfonamide would be characterized by its sulfonamide group, a common feature in many bioactive compounds. This structure confers various biological activities, making sulfonamides versatile in medicinal chemistry (Azevedo-Barbosa et al., 2020).

Chemical Reactions and Properties

Sulfonamides, including n,n-Dimethylmorpholine-4-sulfonamide, participate in a range of chemical reactions, contributing to their broad utility in medicinal chemistry. Their reactivity is guided by the sulfonamide group, enabling diverse biological activities and pharmaceutical applications (Carta et al., 2012).

Physical Properties Analysis

Compounds like n,n-Dimethylmorpholine-4-sulfonamide exhibit specific physical properties due to their molecular structure. These properties influence their solubility, stability, and interaction with biological systems, crucial for their effectiveness as therapeutic agents (Kiefer et al., 2011).

Chemical Properties Analysis

The chemical properties of n,n-Dimethylmorpholine-4-sulfonamide, particularly its reactivity and interactions with biological targets, are central to its pharmacological potential. These properties are determined by the functional groups present in its structure, enabling specific interactions with biological molecules and pathways (Okwuchukwu & Bandyopadhyay, 2020).

科学研究应用

酶抑制和计算研究

N,N-二甲基吗啉-4-磺酰胺衍生物在阿尔茨海默病治疗领域得到探讨。Abbasi等人(2018年)的研究合成了一系列磺酰胺,并测试它们对乙酰胆碱酯酶的抑制作用,该酶与阿尔茨海默病有关。值得注意的是,一个衍生物表现出显著的抑制活性,表明其有潜力作为设计乙酰胆碱酯酶抑制剂的引物结构 (Abbasi et al., 2018)。

新颖合成技术

Yavari等人(2014年)报告了一种利用N,N-二甲基吗啉-4-磺酰胺的新型一锅法合成N-(4-羟基喹啉-2-基)磺酰胺衍生物的方法。该方法产率中等至良好,表明其在创建复杂磺酰胺结构方面的实用性 (Yavari et al., 2014)。

结构和热化学研究

Aitipamula等人(2012年)的研究调查了N,N-二甲基吗啉-4-磺酰胺等磺酰胺中的溶剂化合物形成。该研究表征了各种溶剂化合物,并检查了它们的稳定性和分子相互作用。这项研究为磺酰胺衍生物的物理和化学性质提供了见解 (Aitipamula et al., 2012)。

抗病毒活性

Selvakumar等人(2018年)合成了一系列吗啉取代磺酰胺衍生物,并评估了它们的抗病毒活性。其中一种磺酰胺衍生物显示出比商业抗病毒药物利巴韦林更高的抗病毒活性,表明这些衍生物在抗病毒疗法中的潜力 (Selvakumar et al., 2018)。

碳酸酐酶和乙酰胆碱酯酶的抑制

Ozmen Ozgun等人(2019年)创造了吡唑啉苯磺酰胺,将吡唑啉和磺酰胺的药效团结合起来。这些化合物显示出对碳酸酐酶和乙酰胆碱酯酶的抑制作用,且细胞毒性低,表明它们作为治疗剂的潜力 (Ozmen Ozgun et al., 2019)。

安全和危害

属性

IUPAC Name |

N,N-dimethylmorpholine-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S/c1-7(2)12(9,10)8-3-5-11-6-4-8/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFOHHASSCNHHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279138 |

Source

|

| Record name | n,n-dimethylmorpholine-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,n-Dimethylmorpholine-4-sulfonamide | |

CAS RN |

5433-57-8 |

Source

|

| Record name | NSC11368 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dimethylmorpholine-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)

![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)